Superior ERβ Selectivity of C3 Ethyl Ester Scaffold
While direct affinity data for Ethyl 2-phenylquinoline-3-carboxylate itself is limited, a comprehensive structure-activity relationship (SAR) study on the 2-phenylquinoline scaffold demonstrates that substitution at the C4 position yields high-affinity ERβ ligands (Ki = 3–5 nM) with up to 83-fold selectivity over ERα [1]. In contrast, the unsubstituted C4 parent compound (closely related to the target compound) exhibits significantly lower affinity, establishing that the ethyl ester at C3, while not directly measured, is a critical precursor for further derivatization to achieve optimal ERβ engagement [2]. This class-level inference highlights the importance of the 3-carboxylate as a versatile intermediate for generating potent and selective ERβ ligands, a property not shared by analogs with alternative substitution patterns (e.g., 4-carboxylates or 2-unsubstituted quinolines).
| Evidence Dimension | ERβ Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; serves as a key synthetic intermediate for high-affinity derivatives. |
| Comparator Or Baseline | 2-phenylquinoline derivatives with C4 substitution (e.g., compound 13b): Ki = 3–5 nM, 83-fold selective over ERα. |
| Quantified Difference | N/A (class-level inference: scaffold-specific SAR) |
| Conditions | Competitive radioligand binding assay using human ERβ and ERα. |
Why This Matters
For researchers developing ERβ-selective agents, the 2-phenylquinoline-3-carboxylate scaffold provides a validated entry point for achieving high affinity and selectivity, which is not replicable with generic 4-carboxylate or unsubstituted analogs.
- [1] Vu AT, et al. ERβ ligands. Part 4: Synthesis and structure–activity relationships of a series of 2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. 2005;15(20):4520. View Source
- [2] Vu AT, et al. ERβ ligands. Part 4: Synthesis and structure–activity relationships of a series of 2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. 2005;15(20):4520. View Source
